molecular formula C10H13N3O B2520017 4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338392-22-6

4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B2520017
CAS RN: 338392-22-6
M. Wt: 191.234
InChI Key: VGMAHLUSSXQIOO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.234. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

This compound, also known as DMFDMA, is used as a methylating and formylating agent . Formylated products obtained by treating compounds with an active methylene group and DMFDMA have proved to be very useful intermediates in the synthesis of heterocycles .

Production of Enaminone Derivatives

Enaminone derivatives have been proven to be valuable synthons for the synthesis of a wide variety of biologically active heterocycles . DMFDMA is used to introduce enaminone function at the C-2 position .

Synthesis of Pyrazole, Isoxazol, and 1-Phenyl-1H-Pyrazole

The enaminone function introduced using DMFDMA can be successfully converted into pyrazole, isoxazol, and 1-phenyl-1H-pyrazole by treating it with reagents such as hydrazine, hydroxylamine, and phenylhydrazine .

Antifungal Activity

Some of the newly synthesized compounds using DMFDMA exhibited considerable antifungal activity . For example, the compounds 3a and 6a showed significant antifungal activity against Candida albicans and Aspergillus niger respectively .

Antibacterial Activity

The synthesized compounds also demonstrated antibacterial activity against a series of Gram-Positive bacteria including Staphylococcus aureus, Bacillus cereus, Staphylococcus aureus MLS16 and Gram-Negative bacteria including Klebsiella planticol, Escherichia coli, and Pseudomonas aeruginosa . The compound 4a showed excellent antibacterial activity towards Escherichia Coli .

Antioxidant Evaluations

The compound 5a was found to show prominent DPPH radical scavenging activity, indicating its potential as an antioxidant .

properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-methyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-9(5-11)8(6-13(2)3)4-10(14)12-7/h6H,4H2,1-3H3,(H,12,14)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMAHLUSSXQIOO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN(C)C)CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/N(C)C)/CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

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